molecular formula C12H10N6OS B2878243 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894059-58-6

2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2878243
CAS No.: 894059-58-6
M. Wt: 286.31
InChI Key: PEJSGVREDQOPIS-UHFFFAOYSA-N
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Description

2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound that features a unique fusion of pyridine, triazole, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Biological Activity

The compound 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Structural Overview

The compound features a pyridinyl group, a triazolopyridazine moiety, and a thioether linkage. Its structural complexity contributes to its diverse reactivity and potential applications in therapeutic contexts.

Structural FeatureDescription
Pyridinyl GroupContributes to the compound's interaction with biological targets.
TriazolopyridazineCore structure that enhances biological activity.
Thioether LinkageProvides unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic steps may include:

  • Formation of the triazolopyridazine core.
  • Introduction of the pyridinyl group.
  • Creation of the thioether linkage through reaction with thiols.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown significant inhibition of tubulin polymerization, a critical process in cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
    Cell LineIC50 (μM)
    A549 (Lung)0.008
    SGC-7901 (Gastric)0.014
    HT-1080 (Fibrosarcoma)0.012

The mechanism by which these compounds exert their effects often involves:

  • Binding to Microtubules : Compounds like this compound may bind to the colchicine site on microtubules, disrupting their dynamics and leading to cell death .
  • Cell Cycle Arrest : Studies indicate that such compounds can cause G2/M phase arrest in cancer cells, preventing further cell division .

Case Studies

Several case studies have explored the biological activity of related triazolo-pyridazine derivatives:

  • Study on Antiproliferative Activity : A series of triazolo-pyridazine derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that modifications in the molecular structure significantly affected their efficacy .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to key targets involved in cancer progression, providing insights into their potential as therapeutic agents .

Properties

IUPAC Name

2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS/c13-10(19)7-20-12-16-15-11-2-1-9(17-18(11)12)8-3-5-14-6-4-8/h1-6H,7H2,(H2,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJSGVREDQOPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1C3=CC=NC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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